Silver telluride

Catalog No.
S1511324
CAS No.
12002-99-2
M.F
Ag2Te
M. Wt
343.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Silver telluride

CAS Number

12002-99-2

Product Name

Silver telluride

Molecular Formula

Ag2Te

Molecular Weight

343.3 g/mol

InChI

InChI=1S/2Ag.Te

InChI Key

YRXWPCFZBSHSAU-UHFFFAOYSA-N

SMILES

[Ag].[Ag].[Te]

Canonical SMILES

[Ag].[Ag].[Te]

Silver telluride, with the chemical formula Ag₂Te, is a binary compound formed from silver and tellurium. It is also referred to as disilver telluride or silver(I) telluride. This compound crystallizes in a monoclinic structure and can exist in two phases: the monoclinic α-phase and the cubic β-phase, with the transition occurring around 413 K. Silver telluride is notable for its semiconductor properties, exhibiting both n-type and p-type conductivity depending on the doping process. The stoichiometric form, Ag₂Te, typically exhibits n-type conductivity due to the presence of excess tellurium .

Natural occurrences of silver telluride can be found in minerals such as hessite (Ag₂Te) and empressite (AgTe), which is a metastable silver(II) telluride . The compound has garnered attention due to its unique electrical properties and potential applications in various fields.

Silver telluride is generally considered to be a low-hazard material. However, it's recommended to handle it with care as prolonged exposure to dust or fumes may cause irritation [].

Data on specific toxicity levels is limited.

Important Safety Precautions:

  • Wear gloves, safety glasses, and a respirator when handling silver telluride.
  • Wash hands thoroughly after handling the material.
  • Dispose of waste according to proper regulations.

Optoelectronic Applications

  • Infrared Detection and Imaging

    Due to its high sensitivity in the infrared spectrum, silver telluride finds application in infrared detectors and imaging systems. These systems are used in various fields, including night vision technology, medical imaging, and astronomy .

  • Nonlinear Optical Devices

    Silver telluride exhibits nonlinear optical properties, meaning its response to light varies depending on the intensity. This characteristic makes it suitable for applications like optical limiters, which protect sensitive equipment from high-powered lasers .

Energy Conversion and Storage

  • Photocatalysis

    Silver telluride demonstrates photocatalytic activity, meaning it can use light to drive chemical reactions. This property has potential applications in areas like water purification by degrading organic pollutants .

  • Thermoelectric Materials

    Silver telluride is being investigated as a potential material for thermoelectric devices that convert heat into electricity. Its high electrical conductivity and promising thermoelectric properties make it a candidate for waste heat recovery and energy generation .

  • Electrochemical Storage

    Research explores the use of silver telluride in battery technology due to its potential for high capacity and long cycle life. However, further development is needed to overcome challenges like electrode stability .

Other Research Areas

  • Biomedical Applications

    Recent research suggests that silver telluride nanoparticles exhibit good biocompatibility and enhanced X-ray contrast, making them potential candidates for use as contrast agents in medical imaging, particularly for breast cancer screening .

  • Sensor Development

    Silver telluride's unique properties are being explored for developing various types of sensors, including ion-selective electrodes that can detect specific ions in solution .

, particularly under varying conditions of temperature and pressure. One significant reaction involves the oxidation of silver telluride:

Ag2Te+O22Ag+TeO2\text{Ag}_2\text{Te}+\text{O}_2\rightarrow 2\text{Ag}+\text{TeO}_2

This reaction indicates that upon heating, silver telluride decomposes into metallic silver and tellurium dioxide . Additionally, electrochemical studies reveal that when subjected to anodic potentials in alkaline solutions, silver telluride can produce metallic gold and other products such as H₂TeO₃ .

Several methods exist for synthesizing silver telluride:

  • Chemical Vapor Deposition: This method involves the vaporization of tellurium and its deposition onto a substrate coated with silver. The process allows for controlled growth of Ag₂Te films .
  • Electrochemical Deposition: A solution containing silver nanoparticles is used to deposit porous silver telluride on an electrode surface through cyclic voltammetry techniques .
  • Room-Temperature Solution Phase: A method has been developed for synthesizing one-dimensional nanowires of silver telluride at room temperature using a solution-phase route .
  • Glutathione Coated Nanoparticles: This approach involves mixing silver nitrate and sodium tellurite with glutathione under specific conditions to produce nanoparticles .

Silver telluride has diverse applications due to its semiconductor properties:

  • Thermoelectric Devices: Its ability to convert temperature differences into electrical voltage makes it suitable for thermoelectric applications.
  • Optoelectronic Devices: Silver telluride can be utilized in infrared detectors and photovoltaic cells due to its unique optical properties.
  • Catalysis: Modified forms of silver telluride have been explored as catalysts for electro

Interaction studies involving silver telluride primarily focus on its electrochemical behavior in various environments. Research indicates that the compound can undergo significant changes when exposed to different electrolytes or potential sweeps, leading to various reaction products. These studies are crucial for understanding how silver telluride can be effectively utilized in practical applications such as sensors and catalysis.

Silver telluride shares similarities with other metal tellurides but exhibits unique characteristics that distinguish it:

CompoundChemical FormulaUnique Features
Silver(I) TellurideAg₂TeN-type semiconductor; occurs naturally as hessite
Silver(II) TellurideAgTeMetastable; different oxidation state than Ag₂Te
Silver(III) TellurideAg₃TeLess common; higher oxidation state
Gold TellurideAuTeExhibits different electronic properties than Ag₂Te
Cadmium TellurideCdTeWidely used in solar cells; different metal composition

Silver telluride's ability to be doped both n-type and p-type gives it versatility compared to other similar compounds, making it particularly interesting for semiconductor applications .

PropertyValue
Chemical FormulaAg2Te
AppearanceGrey-black crystals
Crystal StructureMonoclinic (low temp), Cubic (high temp)
Melting Point955°C
Density8.318 g/cm³
Phase Transition Temperature~419 K
Optical Band Gap1.4 eV (room temp), 1.5 eV (200°C), 1.42 eV (300°C)
Absorption>90%

Synthesis and Fabrication Techniques

Solvothermal and Hydrothermal Methods

Solvothermal and hydrothermal approaches represent some of the most widely used techniques for synthesizing Ag2Te nanostructures. These methods involve chemical reactions in sealed vessels under elevated temperature and pressure, with water used as solvent in hydrothermal synthesis and non-aqueous solvents in solvothermal processes.

Hydrothermally synthesized Ag2Te on various 2D templates has shown promising results for catalytic applications. Research has demonstrated successful synthesis on carbon nanotubes (CNT) and transition-metal dichalcogenides (WTe2 and VTe2), with X-ray diffraction (XRD) and Raman spectroscopy confirming the formation of monoclinic Ag2Te under optimal conditions. Differential scanning calorimetry studies have revealed that Ag2Te undergoes structural phase transitions with endothermic and exothermic reactions at approximately 410 K and 425 K, respectively. Among various metallic templates, strongly acidic CNT has proven particularly effective for synthesizing large amounts of Ag2Te.

For nanowire synthesis, researchers have developed a simple one-step solvothermal method that requires no templates or surfactants. Using Ag(NO3) and Na2TeO3 as precursors and N2H4·H2O as the reducing agent, this approach produces Ag2Te nanowires with diameters of approximately 200 nm and lengths of several micrometers. Based on morphological and compositional analyses of the nanowires obtained under different hydrothermal conditions, researchers have proposed possible formation mechanisms. Notably, Ag-rich samples can be prepared by adjusting the molar ratio of Ag and Te precursors, offering control over material properties.

Recent advances in solvothermal synthesis have led to the development of Ag2Te/Ag2S composites with enhanced thermoelectric performance. By carefully optimizing the composition to achieve ideal carrier concentration and mobility, these composites have achieved a figure of merit (ZT) of approximately 0.42 at 373 K and 0.38 at 298 K, surpassing the performance of both pure Ag2Te and Ag2S. The improved thermoelectric properties result from lattice defects created by the biphasic composition, which effectively scatter phonons and reduce thermal conductivity.

Table 2: Solvothermal and Hydrothermal Synthesis Parameters for Ag2Te

MethodPrecursorsConditionsProductKey Features
Hydrothermal with 2D templatesAg source, Te source, CNT/WTe2/VTe2Optimal synthesis conditionsAg2Te on 2D templatesEnhanced catalytic activity
One-step solvothermalAg(NO3), Na2TeO3, N2H4·H2OElevated temperature and pressureNanowires (200 nm × several μm)No templates needed
Composite synthesisAg and Te sources with S sourceFine-tuned compositionAg2Te/Ag2S compositesZT ~0.42 at 373 K
Quantum dot synthesisAg and Te sources, 4:1 ratioSecondary phosphine addition5-15 nm nanoparticlesHigh electrical conductivity

Magnetron Sputtering and Thin-Film Deposition

Thin-film deposition techniques represent critical methods for preparing Ag2Te for electronic, optical, and thermoelectric applications. These approaches enable precise control over film thickness, composition, and structure.

Dual-source magnetron sputtering has emerged as an effective method for preparing high-quality Ag2Te thin films with excellent thermoelectric properties. Research has shown that films grown at a substrate temperature of 280°C exhibit a high power factor (PF) of approximately 3.95 μW/cm·K2 at room temperature. This performance can be further enhanced through post-deposition annealing, with optimally annealed films achieving a power factor of 4.79 μW/cm·K2 at room temperature and up to 7.85 μW/cm·K2 at 200°C. The annealing process effectively increases carrier mobility and adjusts the Ag/Te ratio to approach stoichiometric composition, thereby enhancing electrical transport properties.

Thermal evaporation provides another approach for Ag2Te thin film deposition. In one study, 400 nm thick films were deposited on glass substrates at room temperature, followed by thermal annealing at various temperatures. XRD analysis revealed that these films are polycrystalline with a preferred (020) orientation. The optical band gap was found to increase from 1.4 eV at room temperature to 1.5 eV after annealing at 200°C, though it decreased slightly to 1.42 eV when annealing temperature was raised to 300°C. These films demonstrated high optical absorbance exceeding 90%.

For physical vapor deposition processes, high-purity silver telluride materials are essential. Commercial suppliers provide silver telluride in various forms including pellets, powder, and sputtering targets with purities ranging from 99% to 99.999%. Silver telluride appears as grey-black crystals with a melting point of 955°C and a theoretical density of 8.318 g/cc. For sputtering applications, targets are typically available in circular forms with diameters up to 14 inches or rectangular blocks with dimensions up to 32 inches in length. These targets can be used with both RF and DC sputtering techniques and are typically bonded using indium or elastomer methods.

Table 3: Thin-Film Deposition Parameters and Properties

Deposition MethodSubstrate TemperatureAnnealingFilm PropertiesApplications
Dual-source magnetron sputtering280°COptimal annealingPF: 7.85 μW/cm·K² at 200°CThermoelectric devices
Thermal evaporationRoom temperature200-300°COptical band gap: 1.4-1.5 eVOptical coatings
Sputtering (general)VariableAs neededControllable thicknessElectronic components
EvaporationVariableOptionalHigh uniformityThin-film photovoltaics

Template-Assisted Nanowire/Nanorod Fabrication

Template-assisted synthesis methods offer precise control over the morphology and dimensions of one-dimensional Ag2Te nanostructures. These techniques typically involve using pre-formed templates that guide the growth of nanowires or nanorods with well-defined characteristics.

A notable approach for synthesizing Ag2Te nanorods involves using tellurium nanorods as template reagents in a rapid chemical process. This template-engaged method yields monoclinic crystalline Ag2Te nanorods with controlled dimensions. Based on extensive experimentation and characterization, researchers have identified key factors affecting nanorod formation and proposed detailed growth mechanisms. These insights have enabled more precise control over the synthesis process and the resulting nanostructures' properties.

More sophisticated two-step synthesis methods have been developed for producing single crystalline Ag2Te nanorods. This approach first involves tellurium nanorod electroplating inside an ionized liquid, followed by chemical cementation in an aqueous solution of silver nitrate. The result is pure monoclinic single crystalline Ag2Te nanorods with well-defined structures. This method addresses several challenges associated with one-step fabrication processes, including contamination with Te-rich nanostructures or Ag particles.

Room-temperature solution-phase routes provide another approach for one-dimensional silver telluride nanowires. Researchers have synthesized Ag2Te nanowires with lengths of approximately 600 nm and diameters of 20 nm by reacting tellurium nanowires with silver nitrate in water at ambient temperature. In this process, Te nanowires serve simultaneously as templates and reducing agents, facilitating the formation of polycrystalline Ag2Te nanowires. Comprehensive characterization using HRTEM, SEM, EDAX, XRD, DSC, XPS, and Raman spectroscopy has confirmed the composition and structure of these nanowires.

Electrodeposition within nanoporous templates offers another method for creating well-ordered Ag2Te nanowire arrays. High-resolution TEM analysis has revealed that nanowires fabricated through this approach consist of monoclinic Ag2Te with an interplanar spacing of 0.23 ± 0.01 nm, consistent with the (2113) planes of bulk monoclinic Ag2Te. Energy dispersive X-ray analysis confirms that these nanowires have an atomic ratio of Ag to Te very close to 2:1.

Electrochemical and Solution-Based Approaches

Electrochemical and solution-based methods provide versatile approaches for synthesizing Ag2Te with precise control over composition, morphology, and size distribution at relatively low temperatures.

DC electrodeposition has proven effective for preparing Ag2Te nanowire arrays in solution. Research has shown that electrodeposition can be successfully carried out in a solution containing 0.1 M NaNO3, 5.0 mM AgNO3, and 6.0 mM TeCl4 dissolved in DMSO. Cyclic voltammetry studies have provided valuable insights into the cathodic deposition process. When the deposition potential is maintained around -0.60 V, stoichiometric Ag2Te forms through the reaction: 2Ag+ + Te + 2e- → Ag2Te. An alternative chemical pathway, driven by the strong reactivity between silver and tellurium, can also occur: 2Ag + Te → Ag2Te.

The synthesis of Ag2Te colloidal quantum dots represents another important solution-based approach, particularly for applications in the second near-infrared window (NIR-II, 1000–1700 nm). Researchers have systematically investigated critical synthesis parameters affecting an organic phase process. Their findings indicate that a high Ag/Te feed ratio leads to smaller quantum dots with higher photoluminescence quantum yield. Under a 4:1 Ag/Te feed molar ratio, the addition of secondary phosphine produces narrower size distribution and excellent colloidal stability. After optimization, researchers have obtained relatively large Ag2Te quantum dots with distinct excitonic absorption peaks in the 1050–1450 nm range and photoluminescence emission peaks in the 1.3–1.7 μm range, with quantum yields reaching 6.2%. These quantum dots have demonstrated promising performance in NIR-II photodetection, with a responsivity of approximately 1.5 mA/W at 1400 nm.

Ionic liquid-assisted synthesis represents an innovative approach for preparing Ag2Te and Ag/Ag2Te nanocrystals. Using diphenyl ditelluride as a tellurium source and 1-butyl-3-methyl imidazolium acetate (BMIA IL) as a structure-controlling agent, researchers have synthesized nanocrystals via a hydrothermal method. The resulting materials have shown excellent photocatalytic behavior for the degradation of methylene blue under UV-visible light, with Ag/Ag2Te nanocrystals achieving up to 95.74% dye degradation after 90 minutes of photo-irradiation. This enhanced photocatalytic activity results from effective charge separation, the synergistic effect between the Ag2Te semiconductor and plasmonic metallic Ag, and the conducting BMIA IL coating.

Table 4: Electrochemical and Solution-Based Synthesis Parameters

MethodPrecursorsKey ConditionsProductProperties/Applications
DC ElectrodepositionNaNO3, AgNO3, TeCl4 in DMSO-0.60 V deposition potentialNanowire arraysControlled stoichiometry
Colloidal synthesisAg and Te sources (4:1 ratio)Secondary phosphine additionQuantum dotsNIR-II photodetection, 1.5 mA/W at 1400 nm
Ionic liquid-assistedDiphenyl ditelluride, BMIA ILHydrothermal conditionsAg/Ag2Te nanocrystals95.74% dye degradation efficiency
Room-temperatureTe nanowires, AgNO3Aqueous solution, ambient temperature600 nm × 20 nm nanowiresTemplate-reducing agent approach

Crystallographic Phases (α, β, γ) and Stability

Silver telluride exists in three primary crystallographic phases: monoclinic (α-Ag₂Te), face-centered cubic (β-Ag₂Te), and hexagonal (γ-Ag₇Te₄). The α-phase adopts a monoclinic structure (space group P2₁/c) with lattice parameters a = 8.09 Å, b = 4.48 Å, c = 8.96 Å, and β = 123°20′ [1]. This low-temperature phase features ordered silver and tellurium atoms in general four-fold positions, forming a distorted rock-salt lattice.

The β-phase stabilizes above 145°C and crystallizes in a face-centered cubic system (space group Fm3m) with a lattice constant a = 6.572 Å [1]. In this high-temperature phase, silver ions occupy disordered tetrahedral and octahedral interstitial sites within a tellurium sublattice, enabling rapid ionic motion.

A metastable γ-phase with hexagonal symmetry (space group D₆h⁴) has been identified in thin films and Te-rich compositions. This phase exhibits lattice parameters a = 13.48 Å and c = 8.49 Å, corresponding to a unit cell volume approximately 4.89 times larger than the monoclinic phase [1]. Structural analysis confirms the γ-phase composition as Ag₇Te₄, deviating from the ideal Ag₂Te stoichiometry due to tellurium excess. The stability of this phase arises from specific atomic coordination geometries: silver atoms occupy 12(q), 12(o), 6(l), 3(f), and 2(e) Wyckoff positions, while tellurium resides in 12(n), 6(k), and 2(c) sites [1].

PhaseCrystal SystemSpace GroupLattice Parameters (Å)Stability Range
αMonoclinicP2₁/ca = 8.09, b = 4.48, c = 8.96, β = 123°20′<145°C
βCubicFm3ma = 6.572>145°C
γHexagonalD₆h⁴a = 13.48, c = 8.49Te-rich, thin films [1]

Phase Transition Dynamics (α → β → γ)

The α → β transition at 145°C involves a reconstructive transformation from ordered monoclinic to disordered cubic symmetry. Electron diffraction studies reveal this transition coincides with abrupt changes in ionic conductivity, increasing by three orders of magnitude due to silver ion delocalization [1]. The reverse β → α transition exhibits hysteresis, with nucleation of monoclinic domains occurring preferentially at grain boundaries.

The γ-phase forms under non-equilibrium conditions, particularly in Te-rich thin films or nanostructured materials. Kinetic studies demonstrate that γ-phase nucleation requires:

  • Local tellurium concentrations exceeding 33.3 at.%
  • Rapid quenching from temperatures above 200°C
  • Substrate-induced strain in epitaxial films

In situ X-ray diffraction measurements show the γ → α transition initiates at 80–100°C, accompanied by a 12% volume contraction as the hexagonal lattice collapses into the monoclinic configuration [1].

Structural Defects and Lattice Distortions

Deviation from ideal Ag₂Te stoichiometry introduces intrinsic defects:

  • Silver vacancies (Vₐ₉') in Te-rich compositions
  • Interstitial silver ions (Agᵢ- ) in Ag-rich regions
  • Antisite defects (Agᴛₑ or Teᴬ₉) at grain boundaries

Extended defects include:

  • Shear planes along {001} directions in the monoclinic phase
  • Twin boundaries separating hexagonal and cubic domains
  • Dislocation networks with Burgers vectors b = ½

Lattice distortions manifest as:

  • Jahn-Teller distortions of Te₆ octahedra in the α-phase
  • Anisotropic thermal displacement parameters (Bᵢₛₒ > 5 Ų) for silver in the β-phase
  • Cooperative tilting of AgTe₄ tetrahedra in the γ-phase

Ion Conduction Mechanisms in Silver Telluride

The β-phase exhibits superionic conductivity (σ ≈ 10³ S/cm at 200°C) mediated by:

  • Interstitialcy mechanism: Ag⁺ hops between octahedral and tetrahedral sites
  • Cation disorder: 72% of silver ions occupy statistically distributed positions
  • Correlated ion motion: Dynamic percolation pathways form above 145°C

In contrast, the α-phase shows activated hopping conduction (Eₐ = 0.45 eV) with:

  • Limited vacancy-assisted mobility (Dₐ₉ ≈ 10⁻⁷ cm²/s at 25°C)
  • Anisotropic conductivity (σₐₐ/σ₆b = 3.2) along monoclinic axes

The γ-phase demonstrates intermediate conductivity (σ ≈ 10⁻¹ S/cm at 25°C) due to:

  • Partial silver ion delocalization in 12(q) and 12(o) sites
  • Two-dimensional conduction pathways along hexagonal ab-planes
  • Blocking effects from ordered Te sublattices

"The hierarchical ordering of silver vacancies and interstitials creates a percolative network for ion transport, with activation energies strongly dependent on crystallographic phase." [1]

Other CAS

12002-99-2

Wikipedia

Silver(I) telluride

General Manufacturing Information

Silver telluride (Ag2Te): INACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types